Racecadotril-d5

Overview

Description

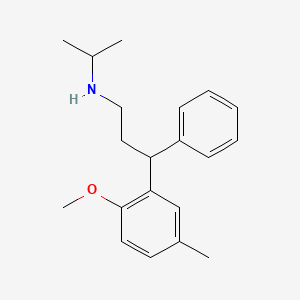

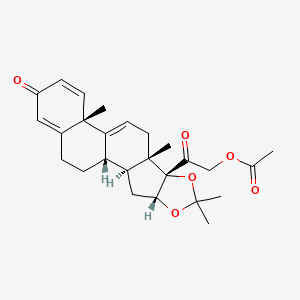

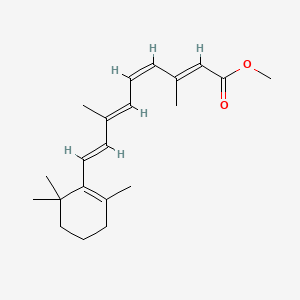

Racecadotril-d5, also known as Acetorphan-d5, is a deuterium-labeled derivative of Racecadotril. Racecadotril is a prodrug of thiorphan, which acts as a neutral endopeptidase (NEP) inhibitor. This compound is primarily used as an internal standard for the quantification of Racecadotril by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . Racecadotril is known for its antidiarrheal properties, reducing the secretion of water and electrolytes into the intestine without affecting intestinal motility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racecadotril-d5 involves the incorporation of deuterium atoms into the molecular structure of Racecadotril. One common method includes the reaction of benzylacrylic acid with thioacetic acid, followed by distillation to remove unreacted thioacetic acid. The resulting product is then condensed with benzyl glycinate para-toluene-sulphonate salt in the presence of dichloromethane (CH2Cl2), and crystallized in an alcohol solvent to obtain Racecadotril with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and solvent composition, to ensure high yield and purity. The use of deuterated reagents is crucial in the production of this compound to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Racecadotril-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolytic degradation is a significant reaction, where the compound is subjected to acidic or alkaline conditions, leading to the formation of degradation products .

Common Reagents and Conditions

Hydrolysis: Performed in methanolic solution under acidic or alkaline conditions.

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include thiorphan, the active metabolite of Racecadotril, and other degradation products that can be analyzed using chromatographic techniques .

Scientific Research Applications

Racecadotril-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as an internal standard in the quantification of Racecadotril by GC or LC-MS . This compound is also used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Racecadotril .

In medicine, this compound is used to study the efficacy and safety of Racecadotril in treating acute diarrhea in children and adults . It is also employed in the development of new formulations and drug delivery systems .

Mechanism of Action

Racecadotril-d5, like Racecadotril, acts as a prodrug of thiorphan, an inhibitor of enkephalinase, a cell membrane peptidase enzyme. By inhibiting enkephalinase, this compound increases the concentration of enkephalins, which activate opioid receptors and reduce the secretion of water and electrolytes into the intestinal lumen . This mechanism helps alleviate symptoms of acute diarrhea without affecting intestinal motility .

Comparison with Similar Compounds

Racecadotril-d5 is compared with other NEP inhibitors such as loperamide, Saccharomyces boulardii, and octreotide. While loperamide is effective in reducing diarrhea, it often causes rebound constipation and abdominal discomfort . Saccharomyces boulardii is a probiotic with antidiarrheal properties but is less efficacious than Racecadotril . Octreotide, used in severe cases, is more effective but has a higher risk of adverse effects .

Similar Compounds

Loperamide: An opioid receptor agonist used to treat diarrhea.

Saccharomyces boulardii: A probiotic used for gastrointestinal health.

Octreotide: A somatostatin analog used in severe diarrhea cases.

This compound stands out due to its unique mechanism of action, better tolerability, and fewer side effects compared to these compounds .

Properties

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl)methyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/i3D,6D,7D,10D,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUOJXZPIYUATO-LKOJFEAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)CNC(=O)C(CC2=CC=CC=C2)CSC(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Diethylamino)methyl]-4-nitrophenol-d10](/img/structure/B588070.png)

![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)